2-Bromo-4-((thietan-3-ylamino)methyl)phenol
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Overview
Description
2-Bromo-4-((thietan-3-ylamino)methyl)phenol is an organic compound characterized by the presence of a bromine atom, a thietan-3-ylamino group, and a phenolic hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 4-methylphenol (p-cresol) using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to yield 2-bromo-4-methylphenol . The subsequent reaction with thietan-3-ylamine under appropriate conditions introduces the thietan-3-ylamino group to the molecule.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-Bromo-4-((thietan-3-ylamino)methyl)phenol.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-((thietan-3-ylamino)methyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in the presence of suitable catalysts or under specific conditions.
Oxidation and Reduction Reactions: The phenolic hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of quinones or hydroquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the phenolic group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.
Oxidation Products: Quinones or hydroquinones are common products of oxidation reactions involving the phenolic group
Properties
Molecular Formula |
C10H12BrNOS |
---|---|
Molecular Weight |
274.18 g/mol |
IUPAC Name |
2-bromo-4-[(thietan-3-ylamino)methyl]phenol |
InChI |
InChI=1S/C10H12BrNOS/c11-9-3-7(1-2-10(9)13)4-12-8-5-14-6-8/h1-3,8,12-13H,4-6H2 |
InChI Key |
WVPNVMVKCZAZBG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCC2=CC(=C(C=C2)O)Br |
Origin of Product |
United States |
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